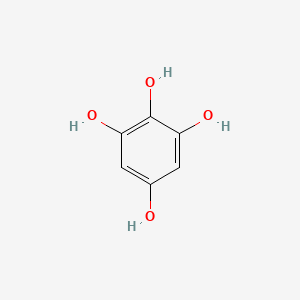

1,2,3,5-Benzenetetrol

Description

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,2,3,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-3-1-4(8)6(10)5(9)2-3/h1-2,7-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJUHLUBPADHNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212812 | |

| Record name | 1,2,3,5-Benzenetetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634-94-6 | |

| Record name | 1,2,3,5-Benzenetetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,5-Tetrahydroxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,5-Benzenetetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,5-TETRAHYDROXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KQM6GV7J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Derivatization of 1,2,3,5 Benzenetetrol

Established Synthetic Routes to 1,2,3,5-Benzenetetrol

The preparation of this compound can be achieved through several synthetic pathways, primarily involving reductive strategies or the demethylation of suitably substituted aromatic precursors.

Reductive Synthetic Strategies

Reductive methods are a cornerstone in the synthesis of this compound and its derivatives. A common strategy involves the reduction of a p-benzoquinone intermediate, which is itself generated from nitro-aromatic precursors.

One established route starts from 1,3-di-O-substituted derivatives of 2-nitrophloroglucinol or 5-nitropyrogallol. The synthetic sequence involves the initial reduction of the nitro group to form the corresponding amine. This amine is then oxidized to a p-benzoquinone. The final and crucial step is the reduction of this p-benzoquinone to yield the desired 1,3-di-O-substituted this compound derivative. rsc.org This multi-step process highlights a versatile approach to substituted benzenetetrols, where the final reduction step is key to forming the tetrol system.

While the direct reduction of 2,6-dihydroxy-p-benzoquinone to this compound is a plausible and direct approach, detailed examples in the literature for this specific transformation are scarce. However, the successful reduction of analogous substituted p-benzoquinones to their corresponding tetrol derivatives strongly supports the viability of this strategy. rsc.org The choice of reducing agent and reaction conditions is critical to ensure high yield and prevent side reactions.

Demethylation Approaches from Alkoxylated Precursors

A prevalent method for the synthesis of this compound involves the cleavage of ether bonds from methoxy-substituted benzene (B151609) rings. This demethylation strategy provides a direct route to the polyhydroxylated target.

A well-documented example is the synthesis from 3,4,5-tribenzyloxyphenol. This precursor is first benzylated to yield the fully protected 1,2,3,5-tetrabenzyloxybenzene. Subsequently, the benzyl (B1604629) protecting groups are removed via catalytic hydrogenation, using a palladium on carbon (Pd/C) catalyst, to afford this compound. nih.gov

Another significant demethylation route utilizes 3,4,5-trimethoxyphenol (B152058) as the starting material. The reaction is carried out using a strong Lewis acid, such as boron tribromide (BBr₃), in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). This reagent effectively cleaves the methyl ether bonds to yield the final this compound product. The reaction is typically performed at low temperatures to control its reactivity.

Synthesis of O-Substituted Derivatives of this compound

The four hydroxyl groups of this compound offer multiple sites for substitution, allowing for the synthesis of a wide array of O-substituted derivatives. These derivatives can have tailored properties for various applications.

Etherification Strategies

Etherification, particularly methylation, is a common derivatization reaction performed on this compound. Depending on the reaction conditions and the stoichiometry of the methylating agent, a range of methyl ethers can be prepared. Documented examples include the synthesis of the 1,3- and 2,5-dimethyl ethers, the 2,3,5-trimethyl ether, and the fully substituted tetramethyl ether of this compound. rsc.org

Furthermore, this compound can be used as a precursor in more complex syntheses involving etherification. For instance, the condensation of this compound with ethyl formate, followed by hydrogenation, yields an unstable intermediate. Subsequent methylation of this intermediate can produce complex heterocyclic structures like 1,2,3,5,6,8-hexamethoxyxanthene. oup.com This demonstrates how the reactivity of the hydroxyl groups can be harnessed to build intricate molecular architectures.

| Derivative | Synthetic Approach | Reference |

|---|---|---|

| 1,3-Dimethyl-1,2,3,5-benzenetetrol | Direct methylation of this compound | rsc.org |

| 2,5-Dimethyl-1,2,3,5-benzenetetrol | Direct methylation of this compound | rsc.org |

| 2,3,5-Trimethyl-1,2,3,5-benzenetetrol | Direct methylation of this compound | rsc.org |

| 1,2,3,5-Tetramethoxybenzene | Exhaustive methylation of this compound | rsc.org |

| 1,2,3,5,6,8-Hexamethoxyxanthene | Condensation with ethyl formate, hydrogenation, and subsequent methylation | oup.com |

Other Derivatization Reactions

Beyond etherification, the hydroxyl groups of this compound can undergo other important transformations, such as acylation and phosphorylation, to yield a variety of derivatives.

One notable example is the Hoesch reaction, a type of acylation. This compound can be reacted with 3-phenylpropionitrile (B121915) in the presence of a Lewis acid catalyst to synthesize 2′,3′,4′,6′-tetrahydroxydihydrochalcone. oup.com This reaction demonstrates the ability of the activated benzene ring of the tetrol to undergo electrophilic aromatic substitution to form a carbon-carbon bond, leading to the formation of a natural product scaffold.

Another significant derivatization is phosphorylation. This compound can be converted into benzene-1,2,3,5-tetrakisphosphate. nih.gov This is achieved by reacting the tetrol with a phosphitylating agent, followed by oxidation. The resulting polyphosphorylated benzene derivative serves as a structural mimic of inositol (B14025) polyphosphates, which are important signaling molecules in biological systems.

| Derivative | Reaction Type | Reagents | Reference |

|---|---|---|---|

| 2′,3′,4′,6′-Tetrahydroxydihydrochalcone | Hoesch Reaction (Acylation) | 3-Phenylpropionitrile, ZnCl₂ | oup.com |

| Benzene-1,2,3,5-tetrakisphosphate | Phosphorylation | (EtO)₂PCl, N,N-diisopropylethylamine; then mCPBA | nih.gov |

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including polyhydroxybenzenes. A key aspect is the use of renewable feedstocks to move away from petroleum-based starting materials.

A significant green approach to the synthesis of polyoxygenated aromatics involves the use of myo-inositol, a naturally abundant and renewable resource. researchgate.net Myo-inositol can be converted through a series of chemical or chemoenzymatic steps into various polyhydroxybenzene derivatives. For example, myo-inositol can be oxidized to myo-2-inosose, which upon acid-catalyzed dehydration can yield 1,2,3,4-tetrahydroxybenzene. googleapis.com While this specific example leads to an isomer, the underlying principle of using a carbohydrate-derived starting material to access the benzenoid core is a powerful green strategy that can be adapted for the synthesis of this compound. researchgate.netopenagriculturejournal.com The conversion of glucose to myo-inositol can be achieved through fermentation, further enhancing the green credentials of this approach by utilizing biocatalysis. google.comasm.org

These bio-based routes offer a more sustainable alternative to traditional syntheses that often rely on benzene, a toxic and non-renewable petrochemical. The adoption of such methods aligns with the goals of green chemistry by utilizing renewable feedstocks, potentially involving biocatalysis, and reducing the environmental impact of chemical production. openagriculturejournal.comresearchgate.netijnc.ir

Enzymatic Transformations and Mechanistic Elucidation of 1,2,3,5 Benzenetetrol in Biological Systems

Role of 1,2,3,5-Benzenetetrol as a Metabolic Intermediate

In Anaerobic Degradation of 3,4,5-Trihydroxybenzoate (B8703473) (Gallic Acid) by Eubacterium oxidoreducens

In the anaerobic breakdown of 3,4,5-trihydroxybenzoate (gallate) by the obligate anaerobe Eubacterium oxidoreducens, this compound plays a crucial role. nih.govnih.gov The metabolic pathway begins with the decarboxylation of gallate to pyrogallol (B1678534). nih.govcsic.es Subsequently, the conversion of pyrogallol to phloroglucinol (B13840) is a key step that is dependent on the presence of this compound. nih.govnih.gov This compound acts as a cosubstrate in a transhydroxylation reaction. csic.eswikipedia.org

Studies using cell extracts of the wild-type E. oxidoreducens have demonstrated that the transformation of pyrogallol to phloroglucinol is stimulated by the addition of this compound. nih.govnih.gov This activity is specifically induced when the bacterium is grown on gallate, whereas other enzymes in the initial steps of gallate catabolism are expressed constitutively. nih.govnih.gov Mutant strains of E. oxidoreducens unable to grow on gallate have provided further evidence for this pathway. One such mutant accumulated pyrogallol despite having adequate levels of the enzymes thought to be necessary for the complete conversion of gallate to the ring cleavage product, highlighting the essential role of the pyrogallol to phloroglucinol conversion step. nih.gov

In the Catabolism of Phloroglucinol by Rhodococcus sp. BPG-8

The bacterium Rhodococcus sp. BPG-8, isolated from oil-rich soil, utilizes phloroglucinol (1,3,5-trihydroxybenzene) as its sole source of carbon and energy. nih.govcdnsciencepub.com In this catabolic pathway, this compound (also referred to as 1,2,3,5-tetrahydroxybenzene) is a key metabolic intermediate. nih.govcdnsciencepub.com The degradation process is initiated by a phloroglucinol hydroxylase, which converts phloroglucinol to this compound. nih.govmun.ca This intermediate is then subjected to ortho-cleavage by a dioxygenase, leading to the formation of non-aromatic compounds. nih.govcdnsciencepub.com

The presence of this compound in the culture filtrates of Rhodococcus sp. BPG-8 grown on phloroglucinol has been confirmed through various analytical techniques, including gas chromatography-mass spectrometry, thin-layer chromatography, and ultraviolet spectrophotometry. nih.govcdnsciencepub.com Further metabolism of the ring-cleavage product, acetopyruvate, leads to the accumulation of formate. nih.gov This oxidative pathway is a notable distinction from the reductive pathways more commonly observed for phloroglucinol degradation. mun.ca

In Fungal Gallate Catabolism Pathways: A Novel Central Intermediate

Recent research has unveiled a novel catabolic pathway for gallate in numerous fungi, establishing this compound as a new central intermediate. nih.govbiorxiv.org This discovery challenges the long-held assumption that fungal gallate catabolism exclusively proceeds through one of the five previously established central pathways involving catechol, protocatechuate, hydroxyquinol, homogentisate, and gentisate. nih.govbiorxiv.orgbiorxiv.org

Transcriptional analysis of Aspergillus terreus grown on gallate revealed that the genes associated with the five canonical pathways were not significantly upregulated. nih.govbiorxiv.org Instead, a conserved gene cluster, present in many fungal species, was found to be highly expressed. nih.govbiorxiv.org This cluster includes a monooxygenase and a fumarylacetoacetate hydrolase-like gene, which are characteristic of aromatic compound degradation pathways. nih.govbiorxiv.org

Functional analyses in Aspergillus nidulans through gene deletion mutants have provided further evidence for this new pathway. nih.govbiorxiv.orgunil.ch These studies suggest that gallate is initially converted to this compound. A gene within the identified cluster, with the DUF3500 domain, is proposed to encode the ring-cleavage enzyme for this central intermediate. nih.govbiorxiv.org This pathway is also implicated in the degradation of the gallate isomer, 2,4,6-trihydroxybenzoate. biorxiv.org The identification of the this compound central pathway expands our understanding of the metabolic versatility of fungi in degrading plant-derived aromatic compounds. biorxiv.org

Enzymology of this compound Interconversion

Pyrogallol-Phloroglucinol Transhydroxylase (TH) Activity and Mechanism

Pyrogallol-phloroglucinol transhydroxylase (TH) is a key enzyme found in the anaerobic bacterium Pelobacter acidigallici. pnas.orgnih.gov It catalyzes the conversion of pyrogallol to phloroglucinol, a crucial step in the anaerobic fermentation of gallic acid and other trihydroxybenzenes. pnas.orguni-konstanz.de This enzyme is a molybdenum-containing heterodimer, with the active site located in the α-subunit, which binds two molybdopterin guanine (B1146940) dinucleotide (MGD) cofactors. pnas.org The β-subunit contains three [4Fe-4S] clusters. pnas.org

Table 1: Properties of Pyrogallol-Phloroglucinol Transhydroxylase from Pelobacter acidigallici

| Property | Description | Source |

|---|---|---|

| Enzyme Name | Pyrogallol-Phloroglucinol Transhydroxylase (TH) | pnas.orgnih.gov |

| Organism | Pelobacter acidigallici | pnas.orgnih.gov |

| Reaction | Pyrogallol + this compound ⇌ Phloroglucinol + this compound | pnas.orgebi.ac.uk |

| Cofactors | Molybdenum, Molybdopterin guanine dinucleotide (MGD), [4Fe-4S] clusters | pnas.org |

| Structure | Heterodimer (α and β subunits) | pnas.org |

| Cosubstrate | This compound | pnas.orgnih.gov |

| Cellular Location | Cytoplasmic | pnas.org |

The mechanism of hydroxyl group transfer by pyrogallol-phloroglucinol transhydroxylase is unique among hydroxylating molybdenum enzymes because it does not involve the incorporation of oxygen from water. nih.govd-nb.info Experiments using H₂¹⁸O have confirmed that the hydroxyl groups are transferred exclusively between the phenolic substrates. pnas.orgnih.gov

Several mechanistic proposals have been put forward. One prominent model, supported by the crystal structure of the enzyme, involves the formation of a diphenylether intermediate. pnas.org In this proposed mechanism, the deprotonated O2 of 1,2,3,5-tetrahydroxybenzene nucleophilically attacks the C5 position of pyrogallol, creating a transient diphenylether bond between the two substrates. ebi.ac.uk Subsequent cleavage of this ether bond results in the formation of phloroglucinol and the regeneration of this compound. ebi.ac.uk

Another proposed mechanism involves an "Umpolung" (polarity reversal) of the substrate. In this model, the pyrogallol substrate is oxidized to an ortho-quinone form, making it susceptible to nucleophilic attack by a molybdenum-coordinated hydroxyl group. ebi.ac.ukoup.com This is followed by a series of proton transfers that lead to the formation of phloroglucinol. ebi.ac.uk

A third proposed mechanism combines an oxidative hydroxylation of pyrogallol with a reductive dehydroxylation of this compound, mediated by the molybdenum cofactor. nih.govd-nb.info This model suggests that the enzyme can be oxidized by air, allowing it to generate the necessary this compound from pyrogallol to initiate the catalytic cycle, which explains how the reaction can start in the absence of an externally added cosubstrate under certain conditions. nih.govd-nb.info

Table 2: Proposed Mechanistic Steps for Hydroxyl Group Transfer

| Proposed Mechanism | Key Features | Source |

|---|---|---|

| Diphenylether Intermediate | Nucleophilic attack of deprotonated this compound on pyrogallol; formation and cleavage of a transient diphenylether bond. | pnas.orgebi.ac.uk |

| "Umpolung" of Substrate | Oxidation of pyrogallol to an ortho-quinone; nucleophilic attack by a Mo-coordinated OH group. | ebi.ac.ukoup.com |

| Oxidative Hydroxylation/Reductive Dehydroxylation | Combination of oxidative hydroxylation of pyrogallol and reductive dehydroxylation of this compound via the molybdenum cofactor; no involvement of water. | nih.govd-nb.info |

Role of Molybdenum Cofactor in Catalysis

The enzymatic transformation of certain aromatic compounds involves a unique class of enzymes that rely on a molybdenum cofactor (Mo-co) for their catalytic activity. oup.comd-nb.info One of the most well-documented instances relevant to this compound is the activity of pyrogallol-phloroglucinol transhydroxylase, an enzyme found in the strictly anaerobic bacterium Pelobacter acidigallici. oup.comrhea-db.org This enzyme is a member of the DMSO reductase family of molybdenum enzymes and contains a molybdopterin dinucleotide cofactor and iron-sulfur clusters. d-nb.infooup.com

The transhydroxylase catalyzes the conversion of pyrogallol to phloroglucinol, a reaction that is chemically challenging. d-nb.info This conversion is not a simple hydroxylation but a transhydroxylation reaction where this compound acts as a required co-substrate. nih.govcsic.es The enzyme facilitates the transfer of a hydroxyl group from this compound to pyrogallol, resulting in the formation of phloroglucinol and the regeneration of a molecule of this compound. wikipedia.orggenome.jp The molybdenum center of the cofactor is believed to be the active site for the acceptance and donation of the hydroxyl group. d-nb.info

Several mechanisms have been proposed for this reaction. One hypothesis suggests that the molybdenum cofactor enables an 'Umpolung' (polarity reversal) of the hydroxyl group. d-nb.info In this proposed mechanism, an electrophilic substitution by the Mo-oxo group occurs at the electron-rich aromatic ring of pyrogallol. d-nb.info This leads to the formation of this compound as an intermediate, which can then be turned at the active site to react in reverse, completing the catalytic cycle. oup.com This intricate process underscores the essential role of the molybdenum cofactor in mediating redox reactions that would otherwise be difficult to achieve. oup.com

Table 1: Characteristics of Molybdenum Cofactor-Dependent Transhydroxylase Activity

| Feature | Description | Source(s) |

| Enzyme | Pyrogallol-phloroglucinol transhydroxylase | oup.comrhea-db.org |

| Source Organism | Pelobacter acidigallici | oup.com |

| Cofactor(s) | Molybdenum-bis-molybdopterin guanine dinucleotide, Fe-S clusters | d-nb.infocsic.esresearchgate.net |

| Substrates | Pyrogallol and this compound (as co-substrate) | wikipedia.orggenome.jp |

| Products | Phloroglucinol and this compound (regenerated) | wikipedia.orggenome.jp |

| Proposed Mechanism | Hydroxyl group transfer via the molybdenum center; involves 'Umpolung' of the hydroxyl group. | d-nb.info |

| Enzyme Family | DMSO reductase family of molybdenum enzymes. | oup.com |

Identification and Characterization of Ring-Cleavage Enzymes for this compound

The aerobic catabolism of aromatic compounds culminates in the cleavage of the benzene (B151609) ring, a critical step catalyzed by dioxygenase enzymes. For this compound and its derivatives, several ring-cleavage enzymes have been identified and characterized in various microorganisms.

In fungi, recent studies have uncovered a novel catabolic pathway for gallate and related compounds that proceeds through a this compound intermediate. nih.govbiorxiv.org Functional analysis in Aspergillus nidulans identified a gene containing a DUF3500 domain that likely encodes the ring-cleavage enzyme for this compound. nih.govbiorxiv.org This discovery established the existence of a new central catabolic pathway in numerous fungal species. nih.gov

In the basidiomycete Phanerochaete chrysosporium, two intradiol dioxygenases, PcIDD1 and PcIDD2, have been characterized. researchgate.net While their activity was tested on derivatives, the findings are highly relevant. These enzymes catalyze the ring fission of compounds like 6-methoxy-1,2,4-trihydroxybenzene, a derivative of this compound that is formed during the degradation of syringate. researchgate.net This points to their potential involvement in the broader metabolism of benzenetetrols.

In bacteria, the situation is also complex. The enzyme hydroxyquinol 1,2-dioxygenase from Burkholderia cepacia AC1100, encoded by the tftH gene, catalyzes the ortho-cleavage of hydroxyquinol (1,2,4-trihydroxybenzene) to form maleylacetate. nih.gov However, this purified enzyme was found to be specific for hydroxyquinol and did not show activity towards this compound. nih.gov In contrast, cell-free extracts from Rhodococcus sp. BPG-8 grown on phloroglucinol were shown to contain an inducible dioxygenase that performs the ortho-cleavage of 1,2,3,5-tetrahydroxybenzene. mun.ca

Table 2: Ring-Cleavage Enzymes Acting on this compound and Related Compounds

| Enzyme/Gene | Source Organism | Substrate(s) | Cleavage Type | Product(s) | Source(s) |

| DUF3500 gene product | Aspergillus nidulans | This compound | Ring-cleavage (presumed ortho) | Not specified | nih.govbiorxiv.org |

| PcIDD1 / PcIDD2 | Phanerochaete chrysosporium | 6-methoxy-1,2,4-trihydroxybenzene and other THB derivatives | Intradiol | 4-hydroxy-2-methoxy-cis,cis-muconate | researchgate.net |

| Inducible Dioxygenase | Rhodococcus sp. BPG-8 | This compound | Ortho | Acetopyruvate | mun.ca |

| Hydroxyquinol 1,2-dioxygenase (tftH) | Burkholderia cepacia AC1100 | Hydroxyquinol (1,2,4-Trihydroxybenzene) | Ortho | Maleylacetate | nih.gov |

Investigations into Other Associated Enzymatic Activities

The metabolic pathways involving this compound are not limited to its ring cleavage or its role as a co-substrate in Mo-co dependent reactions. Other enzymes are responsible for its formation from precursor molecules.

One key enzyme is pyrogallol hydroxytransferase (EC 1.97.1.2), which belongs to the family of oxidoreductases. wikipedia.org This enzyme is central to the anaerobic degradation of gallic acid in organisms like Eubacterium oxidoreducens. nih.govwikipedia.org It catalyzes a hydroxyl-transfer reaction where this compound and pyrogallol are substrates. wikipedia.orggenome.jp The reaction yields phloroglucinol and another molecule of this compound, effectively creating a cycle where the benzenetetrol acts as both a reactant and a product. wikipedia.org

Another relevant enzymatic activity is phloroglucinol hydroxylase , identified in Rhodococcus sp. BPG-8. mun.ca This enzyme is responsible for the formation of this compound through the hydroxylation of phloroglucinol. mun.ca The activity of this hydroxylase was stimulated by FAD, and it used NADH as the primary reductant. mun.ca

In the sulfate-reducing bacterium Desulfovibrio inopinatus, which degrades hydroxyhydroquinone (1,2,4-trihydroxybenzene), cell-free extracts did not show pyrogallol-phloroglucinol transhydroxylase activity, indicating a different degradation pathway is utilized in this organism. uni-konstanz.deuni-konstanz.de This suggests that while some pathways are well-characterized, the full diversity of enzymatic reactions associated with benzenetetrols across different species is still being explored.

Table 3: Other Enzymes in the this compound Metabolic Network

| Enzyme | EC Number | Source Organism | Reaction | Metabolic Context | Source(s) |

| Pyrogallol hydroxytransferase | 1.97.1.2 | Pelobacter acidigallici, Eubacterium oxidoreducens | This compound + Pyrogallol ⇌ Phloroglucinol + this compound | Anaerobic degradation of gallate. | nih.govwikipedia.orggenome.jpwikipedia.org |

| Phloroglucinol hydroxylase | Not specified | Rhodococcus sp. BPG-8 | Phloroglucinol + NADH + H⁺ + O₂ → this compound + NAD⁺ + H₂O | Formation of this compound from phloroglucinol. | mun.ca |

| Gallate decarboxylase | Not specified | Eubacterium oxidoreducens | Gallic acid → Pyrogallol + CO₂ | Initial step in gallate degradation, producing the precursor to the transhydroxylase reaction. | nih.gov |

Metabolic Engineering Approaches for this compound Pathway Manipulation

Metabolic engineering involves the targeted modification of an organism's metabolic pathways to enhance the production of specific chemicals or to improve the degradation of certain compounds. While specific examples of engineering the this compound pathway itself are not extensively documented, the principles and strategies applied to related aromatic compound pathways are directly applicable.

The core of metabolic engineering lies in redirecting metabolic flux. nih.gov For pathways involving aromatic compounds, which often originate from central carbon metabolism via the shikimate pathway, several strategies have proven effective. iastate.edu These approaches can be categorized into several levels, from optimizing a native pathway to constructing entirely new synthetic pathways. researchgate.net

Key strategies that could be applied to manipulate the this compound pathway include:

Deletion of Competing Pathways: To channel metabolic precursors towards a desired product, genes encoding enzymes of competing branch pathways can be knocked out. nih.gov For example, in an engineered organism designed to produce a compound derived from this compound, deleting genes for enzymes that divert intermediates away from the main pathway would be a critical step.

Dynamic Regulation of Gene Expression: Some metabolic pathways involve intermediates that can be toxic to the host cell or that interfere with essential cellular processes. In such cases, dynamic regulation systems, such as those based on quorum-sensing, can be employed. nih.gov This allows for the temporal control of gene expression, activating the pathway only after sufficient cell biomass has accumulated, thereby balancing growth with production. nih.gov

Protein and Enzyme Engineering: The properties of enzymes themselves can be altered through site-directed mutagenesis. iastate.edu This could be used to change the substrate specificity of a ring-cleavage dioxygenase to act more efficiently on this compound or to improve the catalytic efficiency of a transhydroxylase.

These established metabolic engineering techniques provide a powerful toolkit for manipulating pathways involving this compound, with potential applications in bioremediation and the bio-based production of valuable chemicals.

Table 4: Potential Metabolic Engineering Strategies for the this compound Pathway

| Strategy | Description | Potential Application | Source(s) |

| Gene Overexpression | Increase the cellular concentration of specific enzymes to boost reaction rates. | Enhance the degradation rate of gallate or phloroglucinol by overexpressing downstream enzymes. | nih.gov |

| Gene Deletion | Eliminate competing metabolic pathways to redirect carbon flux towards the desired product. | Improve yield of a this compound-derived product by knocking out branching pathways. | nih.gov |

| Dynamic Flux Control | Use inducible or cell-density-dependent promoters to control the timing of pathway activation. | Mitigate toxicity of intermediates by delaying expression of pathway enzymes until late in the fermentation process. | nih.gov |

| Enzyme Engineering | Modify enzyme active sites to alter substrate specificity or improve catalytic efficiency. | Broaden the substrate range of a dioxygenase to degrade a wider variety of chlorinated benzenetetrols. | iastate.edu |

| Cofactor Regeneration | Engineer pathways to ensure an adequate supply of necessary cofactors like NADH or FAD. | Improve the efficiency of hydroxylase enzymes by engineering enhanced NADH regeneration cycles. | mun.ca |

Structural Characterization and Advanced Spectroscopic Analysis of 1,2,3,5 Benzenetetrol and Its Isomers

Spectroscopic Techniques for Compound Identification and Structural Confirmation in Research

Spectroscopy is fundamental to the characterization of benzenetetrols, enabling researchers to confirm their synthesis and elucidate their specific isomeric forms. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful tools employed for this purpose.

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules like 1,2,3,5-benzenetetrol. By analyzing the chemical shifts, multiplicities, and integration of signals in both ¹H and ¹³C NMR spectra, the precise substitution pattern on the benzene (B151609) ring can be established.

In a study utilizing a high-field 800 MHz spectrometer with DMSO-d₆ as the solvent, the ¹H NMR spectrum of this compound showed a singlet at 5.72 ppm, corresponding to the two equivalent aromatic protons. biorxiv.org The ¹³C NMR spectrum from the same study displayed four distinct signals at 94.34, 125.33, 146.77, and 149.91 ppm, which aligns with the four unique carbon environments in the molecule's structure. biorxiv.org

For comparison, the isomer 1,2,4,5-benzenetetrol (B1197355), which possesses a higher degree of symmetry, exhibits a simpler NMR profile. Its ¹H NMR spectrum in DMSO-d₆ shows a singlet for the four equivalent hydroxyl protons at 9.66 ppm and a singlet for the two equivalent aromatic protons at 5.94 ppm. iucr.orgnih.gov The ¹³C NMR spectrum correspondingly shows only two signals for the two types of carbon atoms in the aromatic ring, at 138.46 and 104.81 ppm. iucr.orgnih.gov

| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Source |

|---|---|---|---|

| This compound | 5.72 (s, 2H, Ar-H) | 94.34, 125.33, 146.77, 149.91 | biorxiv.org |

| 1,2,4,5-Benzenetetrol | 9.66 (s, 4H, OH), 5.94 (s, 2H, Ar-H) | 138.46, 104.81 | iucr.orgnih.gov |

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of benzenetetrols. The technique provides a mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular formula, C₆H₆O₄ (monoisotopic mass: 142.0266 g/mol ). nih.govnih.govwikipedia.org

For instance, in studies of impurities in 1,2,4-trihydroxybenzene, a tetrahydroxybenzene impurity was identified by HPLC/MS with an exact mass of 142.03, consistent with the molecular formula C₆H₆O₄. europa.eu In the analysis of its isomer, 1,2,4,5-benzenetetrol, Electrospray Ionization (ESI) mass spectrometry detected the sodium adduct of the molecule (M+Na)⁺ at an m/z of 165.02. iucr.orgiucr.org

Gas Chromatography-Mass Spectrometry (GC-MS) is also frequently used, often after derivatization of the hydroxyl groups to increase volatility. biorxiv.org For example, 1,2,3,5-tetrahydroxybenzene can be analyzed as its tetra(trimethylsilyl) ether. spectrabase.com The fragmentation patterns observed in the mass spectrum provide further structural information, helping to distinguish between isomers based on the stability of the resulting fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Hydroxyl Proton/Carbon Assignment

Crystallographic Studies of Benzenetetrol Frameworks (e.g., 1,2,4,5-Benzenetetrol)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density and, consequently, atomic positions, bond lengths, and bond angles can be produced. wikipedia.orgnih.gov This technique has been instrumental in understanding the solid-state architecture of benzenetetrol isomers, revealing key intermolecular interactions that govern their crystal packing. Although a crystal structure for this compound is not widely reported, recent studies on its isomer, 1,2,4,5-benzenetetrol, provide significant insight into the structural motifs common to these frameworks. iucr.orgresearchgate.net

A 2024 study reported the first crystal structure of unsolvated 1,2,4,5-benzenetetrol, which was determined at 120 K. iucr.orgresearchgate.netnih.gov The compound crystallizes in the triclinic space group P with four independent molecules in the asymmetric unit. iucr.orgresearchgate.net

The crystal structure is dominated by an extensive network of intermolecular hydrogen bonds. iucr.orgresearchgate.net Each hydroxyl group in the structure participates as both a hydrogen-bond donor and an acceptor, linking the independent molecules together. iucr.orgnih.gov This creates a robust, three-dimensional architecture characterized by a series of rings. iucr.org Analysis of the hydrogen-bond network reveals a graph-set motif of R₂²(14), indicating a specific and repeating pattern of hydrogen-bonded rings within the crystal lattice. iucr.orgresearchgate.net

| D—H···A | D—H | H···A | D···A | D—H···A | Source |

|---|---|---|---|---|---|

| O4A—H4A···O4C | 0.85 (2) | 1.89 (2) | 2.715 (2) | 163 (2) | researchgate.net |

| O4B—H4B···O4D | 0.86 (2) | 1.88 (2) | 2.708 (2) | 163 (3) | researchgate.net |

| O4C—H4C···O4B | 0.86 (2) | 1.85 (2) | 2.702 (2) | 167 (2) | researchgate.net |

| O4D—H4D···O5B | 0.86 (2) | 1.85 (2) | 2.6425 (19) | 154 (2) | researchgate.net |

| O5B—H5B···O5A | 0.84 (2) | 1.80 (2) | 2.633 (2) | 169 (2) | researchgate.net |

In the crystal structure of 1,2,4,5-benzenetetrol, each of the four symmetry-unique molecules forms its own π–π stack. iucr.orgnih.gov This results in four distinct π–π stacking interactions. researchgate.net The geometric parameters of these interactions, such as the distance between the centroids of the aromatic rings and the perpendicular distance between the molecular planes, have been precisely measured. These distances are characteristic of stabilizing π-stacking interactions in aromatic systems. researchgate.net

| Interacting Molecules | Centroid-to-Centroid Distance | Perpendicular Centroid-to-Plane Distance | Source |

|---|---|---|---|

| Stack A | 3.7474 (11) | 3.4457 (7) | researchgate.net |

| Stack B | Not specified | 3.5166 (8) | researchgate.net |

| Stack C | Not specified | 3.5653 (8) | researchgate.net |

| Stack D | Not specified | 3.5653 (8) | researchgate.net |

Solid-State Structural Elucidation and Hydrogen Bonding Networks

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry provides theoretical insights into the structural and electronic properties of molecules, serving as a powerful complement to experimental data. For this compound, molecular modeling can be used to predict its geometry, conformational stability, and spectroscopic properties.

Public databases contain computationally derived properties for this compound, such as its topological polar surface area (TPSA), which is calculated to be 80.9 Ų, and its XLogP3 value of 0.8, which estimates its lipophilicity. nih.gov These calculations are based on the molecule's 2D structure and provide rapid predictions of its physicochemical behavior.

More advanced computational techniques, such as Crystal Structure Prediction (CSP), use force fields and lattice energy minimization to forecast the most stable crystal packing arrangements for a given molecule. chemrxiv.org This highly parallelizable process can generate thousands of potential crystal structures, which are then ranked by energy to identify the most likely polymorphs. chemrxiv.org While specific CSP studies on this compound are not prominent in the literature, this methodology could be applied to predict its solid-state structure, including the hydrogen-bonding networks and π-stacking motifs, which could then guide and be validated by experimental crystallographic work.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. irjweb.com DFT calculations are instrumental in predicting the electronic properties and reactivity of molecules. For the benzenetetrol isomers, DFT studies, such as those performed on a group of hydroxylbenzene molecules using the B3LYP functional with a 6-31G(d,p) basis set, offer insights into their electronic behavior. researchgate.net

The electronic properties of molecules are primarily governed by their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.netugent.be A smaller energy gap generally implies higher reactivity. researchgate.net

In a study of hydroxylated benzene derivatives, the introduction of hydroxyl groups was found to decrease both the HOMO and LUMO energies and reduce the energy gap, thereby increasing the molecule's reactivity. researchgate.net For the isomer 1,2,4,5-Benzenetetrol (also referred to as 1,2,4,5-TTHB in some literature), the HOMO-LUMO energy gap was calculated to be 5.2405 eV. researchgate.net This value provides an estimate of the reactivity for this particular isomer.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further quantify the chemical behavior of the benzenetetrols. These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). irjweb.comrsc.org

Table 1: Calculated Electronic Properties of 1,2,4,5-Benzenetetrol

| Parameter | Value | Reference |

|---|---|---|

| HOMO-LUMO Energy Gap (eV) | 5.2405 | researchgate.net |

Data obtained from a study on a series of hydroxylbenzene molecules.

Conformational Analysis and Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. acs.org For flexible molecules like benzenetetrols, which have multiple hydroxyl groups that can rotate, understanding the preferred conformations is essential for predicting their properties and interactions.

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. ebsco.comnih.gov These simulations can provide detailed information about the conformational landscape, flexibility, and intermolecular interactions of benzenetetrols in different environments. By simulating the molecule's behavior over a period of time, researchers can identify the most stable conformers and the energy barriers between them. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H NMR data for this compound is available. The predicted spectrum in D₂O shows distinct signals for the aromatic protons, reflecting the molecule's symmetry.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H4 | 6.1 |

| H6 | 6.1 |

Prediction performed for a solution in D₂O.

For comparison, the predicted ¹H NMR spectrum of the isomer 1,2,3,4-Benzenetetrol would show a different splitting pattern due to its different symmetry.

The prediction of ¹³C NMR spectra is another valuable tool for structural elucidation. conicet.gov.arnih.govnmrdb.org While specific predicted ¹³C NMR data for this compound was not found in the surveyed literature, computational methods based on DFT can accurately predict these shifts. conicet.gov.ar

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups in a molecule. rsc.orgmasterorganicchemistry.com The IR spectrum of a benzenetetrol would be characterized by strong, broad absorptions in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. rsc.org The C-O stretching vibrations would appear in the 1260-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to peaks in the 1600-1450 cm⁻¹ region. spectroscopyonline.com While a specific computationally predicted IR spectrum for this compound is not available, theoretical calculations can provide detailed vibrational frequencies and their corresponding intensities. arxiv.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption bands in the UV-Vis spectrum of benzenetetrols are due to π → π* transitions within the benzene ring. The position and intensity of these bands are influenced by the hydroxyl substituents. For instance, studies on related phenolic compounds have shown that hydroxyl groups can cause a bathochromic (red) shift in the absorption maxima. researchgate.net Theoretical calculations using time-dependent DFT (TD-DFT) can predict the electronic absorption spectra of these molecules. researchgate.netmdpi.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 1,2,3,4-Benzenetetrol |

| This compound |

| 1,2,4,5-Benzenetetrol |

| Benzene |

| 1,3,5-Trihydroxybenzene |

Applications of Benzenetetrol Isomers in Supramolecular Chemistry and Functional Materials Science

Benzenetetrols as Precursors for Advanced Organic Synthesis

1,2,3,5-Benzenetetrol serves as a versatile starting material in organic synthesis, allowing for the construction of more complex and functionally diverse aromatic systems. The reactivity of its four hydroxyl groups can be selectively controlled to yield a variety of derivatives.

The hydroxyl groups of this compound provide reactive sites for producing functionalized aromatic compounds through reactions such as etherification. Research has demonstrated the synthesis of various O-substituted derivatives, including the 1,3-di-O-substituted, 1,3- and 2,5-dimethyl ethers, the 2,3,5-trimethyl ether, and the tetramethyl ether of the tetrol. These syntheses often proceed through multi-step pathways involving the protection of hydroxyl groups, nitration, reduction of the nitro group to an amine, oxidation to a p-benzoquinone, and subsequent reduction back to the hydroquinone.

While polyphenolic compounds are widely used as ligands for metal complexes, and extensive work has been done using the 1,2,4,5-benzenetetrol (B1197355) isomer to create phosphorus-containing ligands and bridge metal centers, specific examples of transition metal complex ligands derived directly from this compound are not as prominently featured in contemporary research literature. nih.govnih.govresearchgate.net However, the fundamental chemistry of its hydroxyl groups suggests a strong potential for creating polydentate ligands capable of coordinating with various metal ions.

| Derivative Type | Specific Examples | Synthetic Approach Highlight |

|---|---|---|

| Di-O-Substituted | 1,3-Di-O-substituted derivatives | Preparation from 2-nitrophloroglucinol-1,3-dibenzenesulphonate |

| Methyl Ethers | 1,3-Dimethyl Ether, 2,5-Dimethyl Ether, 2,3,5-Trimethyl Ether, Tetramethyl Ether | Stepwise methylation and functional group transformations |

Benzenetetrols as Monomers in Polymer and Framework Architectures

The ability of benzenetetrols to act as multitopic linkers is fundamental to their use in constructing large, ordered structures like polymers and porous frameworks. The specific geometry of the isomer used is a critical factor that dictates the final architecture.

Covalent Organic Frameworks (COFs) are crystalline porous polymers built from organic monomers linked by strong covalent bonds. The geometry of the monomer units predetermines the topology of the resulting network. rsc.org While the linear, D2h-symmetric 1,2,4,5-benzenetetrol is a well-documented linker for creating COFs, often with boronic acids to form boronate-ester linkages, explicit examples of COFs constructed from this compound are less common. nih.govgoogle.com

Theoretically, the C2v symmetry of this compound makes it an intriguing candidate for creating desymmetrized COF topologies. usf.edu Unlike highly symmetric linkers that typically yield uniform, regular pores (e.g., hexagonal or square), lower-symmetry linkers can produce more complex, heteroporous structures with, for instance, elliptical pores or multiple distinct pore sizes within a single framework. acs.orgcolorado.edu This desymmetrized design strategy is an emerging area in COF chemistry aimed at achieving more sophisticated functions. usf.educolorado.edu

Metal-Organic Frameworks (MOFs) are coordination polymers formed by linking metal ions or clusters with organic ligands. rsc.orgnih.gov The hydroxyl groups of benzenetetrols can be deprotonated to form phenolate (B1203915) anions that coordinate strongly with metal centers, making them suitable organic linkers. As with COFs, the 1,2,4,5-isomer has been more widely used, for example, in creating hafnium- and zirconium-containing coordination polymers. nih.gov

The use of this compound as a primary linker in MOF synthesis is not extensively documented in the reviewed literature. However, its potential as a non-linear, C2v-symmetric building block is significant. The integration of such linkers is a key strategy for tuning the structure and function of MOFs. rsc.org It could be used to construct frameworks with unique topologies that differ from those produced by the more common linear or trigonal linkers, potentially leading to materials with tailored sorption, separation, or catalytic properties. rsc.orgacs.org

Beyond crystalline frameworks, this compound is a proven precursor for other complex supramolecular assemblies. A notable example is the synthesis of a new family of macrocycles named Calix[n]tetrolarenes . acs.orgacs.org These molecules are efficiently prepared through a one-step acid-catalyzed condensation reaction between a partially methylated this compound and paraformaldehyde. acs.orgacs.org

The resulting products, including a tetramer (calix nih.govtetrolarene) and a rarer pentamer (calix nih.govtetrolarene), are considered "chimeric" macrocycles that blend the structural features of well-known calixarenes and pyrogallol[n]arenes. acs.org These novel, π-electron-rich macrocycles serve as new platforms for host-guest chemistry, a cornerstone of supramolecular science. acs.orgresearchgate.net The successful and high-yield synthesis of these complex structures underscores the utility of this compound as a valuable building block for non-polymeric supramolecular architectures. acs.org

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Design Principles for Tailoring Material Properties through Benzenetetrol Integration

The integration of a specific benzenetetrol isomer into a material is a deliberate design choice aimed at controlling the final properties of the assembly. The selection of this compound over other isomers is guided by principles of symmetry, connectivity, and intermolecular forces.

The primary design principle hinges on molecular symmetry . The C2v symmetry of this compound contrasts sharply with the D2h symmetry of the linear 1,2,4,5-isomer or the D3h symmetry of a trigonal linker. In framework materials like COFs and MOFs, linker geometry dictates the network topology. rsc.orgrsc.org Using a non-linear, C2v-symmetric linker is a strategy to intentionally break symmetry, leading to the formation of heteroporous or desymmetrized frameworks. usf.educolorado.edu This can create materials with hierarchical porosity or unique recognition sites, which is difficult to achieve with high-symmetry building blocks.

A second principle is the control of intermolecular and intramolecular interactions . The four hydroxyl groups of this compound are positioned to form specific hydrogen bonding networks. In the solid state, these interactions direct the self-assembly and crystal packing. When incorporated into a macrocycle like a calix[n]tetrolarene, the orientation of the hydroxyl groups defines a "lower rim" capable of both intramolecular hydrogen bonding, which stabilizes certain conformations (e.g., cone vs. alternate), and intermolecular interactions for host-guest binding. researchgate.net

Finally, the connectivity and reactivity of the hydroxyl groups are key. The non-equivalent hydroxyl groups (at the C1, C2, C3, and C5 positions) allow for regioselective functionalization. This principle is used in organic synthesis to create specific derivatives. In materials science, this differential reactivity could be exploited for post-synthetic modification, where a framework is built and then additional functional groups are attached at specific, pre-defined locations on the benzenetetrol unit to tune the material's surface properties for applications like catalysis or selective adsorption. mdpi.com

Future Directions and Emerging Research Avenues for 1,2,3,5 Benzenetetrol

Exploration of Undiscovered Biochemical Pathways

While 1,2,3,5-benzenetetrol has been identified as a metabolite in specific anaerobic pathways, the full scope of its biochemical significance remains largely uncharted territory. wikipedia.orgrhea-db.org It is known to be an intermediate in the degradation of 3,4,5-trihydroxybenzoate (B8703473) (gallic acid) by the bacterium Eubacterium oxidoreducens. wikipedia.org In this context, it participates in a notable transhydroxylation reaction where it serves as both a product and a co-substrate for the enzyme pyrogallol (B1678534) hydroxytransferase, which converts pyrogallol to phloroglucinol (B13840). wikipedia.orggenome.jpwikipedia.org This enzymatic reaction is critical for the anaerobic metabolism of certain polyphenols. genome.jpcsic.es

Future research is anticipated to focus on several key areas:

Broadening the Organismal Scope: Investigations are needed to determine if similar pathways exist in other microorganisms, including different bacteria, archaea, and fungi. For instance, research in fungi like Aspergillus nidulans suggests alternative metabolic routes for gallic acid that may involve 1,2,3,5-tetrahydroxybenzene. preprints.org

Identifying Novel Enzymes and Genes: The discovery of the pyrogallol hydroxytransferase opens the door to searching for homologous enzymes with different substrate specificities or reaction mechanisms. wikipedia.org Genomic and metagenomic sequencing, coupled with bioinformatics, can accelerate the identification of gene clusters responsible for the synthesis and degradation of this compound.

Elucidating Biosynthetic Routes: Beyond its role as a catabolite, there are indications of its potential synthesis from non-aromatic precursors like myo-inositol, a pathway demonstrated for producing other poly-oxygenated aromatics. acs.org Exploring these biosynthetic routes could reveal new roles for this compound in cellular physiology and provide sustainable methods for its production.

Stable Isotope Probing: The use of techniques like Stable Isotope Probing (SIP) could be instrumental in tracking the flow of carbon from complex plant polyphenols through intermediates like this compound within complex microbial communities, offering in situ evidence of its metabolic role. csic.es

Development of Novel Synthetic Methodologies with Enhanced Selectivity

The regioselective synthesis of polyhydroxylated benzenes is a persistent challenge in organic chemistry. For this compound, existing methods provide a foundation, but there is considerable room for improvement in terms of yield, selectivity, and sustainability.

Current synthetic approaches include:

The multi-step conversion of myo-inositol. acs.org

The demethylation of 3,4,5-trimethoxyphenol (B152058) using reagents like boron tribromide. unil.ch

The preparation of its derivatives from substituted nitrophenols like 2-nitrophloroglucinol or 5-nitropyrogallol, which involves reduction, oxidation to a quinone, and subsequent reduction. rsc.org

Emerging research will likely prioritize the development of more efficient and selective synthetic strategies. Key areas for advancement include:

Catalytic Routes: Designing novel catalysts that can selectively hydroxylate benzene (B151609) or phenol (B47542) precursors at the desired positions. This could involve transition-metal-catalyzed C-H activation/oxidation or biocatalytic approaches using engineered hydroxylase enzymes.

Flow Chemistry: Implementing continuous flow reactors for syntheses, such as the conversion of biomass-derived platform chemicals. acs.org Flow chemistry offers enhanced control over reaction parameters, improving safety and yield, which is particularly relevant for managing the high reactivity of polyhydroxyphenols.

Green Chemistry Principles: Developing syntheses that utilize renewable starting materials, such as converting 5-hydroxymethylfurfural (B1680220) (HMF) from biomass into benzenetriols, a strategy that has been explored for the 1,2,4-isomer. acs.org The use of greener solvents and reagents, and minimizing protection-deprotection steps, will be paramount.

Regioselective Control: Gaining precise control over the regioselectivity of hydroxylation remains a central goal. This could be achieved through directing group strategies or the use of sterically demanding reagents that favor the specific 1,2,3,5-substitution pattern.

| Starting Material | Key Reagents/Process | Reference |

|---|---|---|

| 2-Nitrophloroglucinol / 5-Nitropyrogallol Derivatives | Reduction, Oxidation, Reduction | rsc.org |

| 3,4,5-Trimethoxyphenol | BBr3 in CH2Cl2 | unil.ch |

| Myo-inositol | Multi-step protection/deprotection and elimination | acs.org |

Advanced Spectroscopic Characterization Techniques for In-Situ Studies

Understanding the transient intermediates and dynamic behavior of this compound during chemical reactions or within biological matrices requires advanced characterization techniques capable of in-situ or operando analysis. While standard spectroscopic data exists for the compound and its isomers, future research will focus on applying dynamic methods. nih.goviucr.orgepa.gov

Future research avenues include:

Operando Spectroscopy in Catalysis: Applying techniques like Raman, infrared (IR), and X-ray absorption spectroscopy (XAS) under real reaction conditions to monitor the synthesis or catalytic conversion of this compound. This can help identify active sites and reaction intermediates, leading to more rational catalyst design. mdpi.com

In-Situ NMR Spectroscopy: Utilizing Nuclear Magnetic Resonance (NMR) to follow reaction kinetics and mechanisms in real-time without the need for sample quenching. This would be particularly valuable for optimizing synthetic yields and minimizing byproduct formation.

Spectroelectrochemistry: For applications involving redox processes, such as in sensors or energy storage, spectroelectrochemistry can correlate electrochemical events (oxidation/reduction) with changes in the molecule's UV-Vis-NIR absorption spectra, confirming the stability and reversibility of redox states, as has been done for related tetrathiol complexes. researchgate.net

Time-Resolved Spectroscopy: Employing pump-probe and other time-resolved spectroscopic techniques to study the excited-state dynamics and photochemical reactivity of this compound, which is crucial for applications in photochemistry and materials science.

Integration into Advanced Functional Systems and Devices

The four hydroxyl groups of this compound make it an attractive building block for materials science and nanotechnology. While much of the current work has focused on its isomer, 1,2,4,5-benzenetetrol (B1197355), the principles are directly transferable and highlight a significant area for future research. nih.goviucr.org The 1,2,4,5-isomer has been successfully used as a monomer to construct covalent organic frameworks (COFs), coordination polymers, and other supramolecular structures for applications in electronics and materials with high sorption properties. nih.goviucr.org

Emerging applications for this compound could include:

Covalent Organic Frameworks (COFs): Using this compound as a multitopic linker to create novel 2D or 3D COFs. The less symmetric substitution pattern, compared to the 1,2,4,5- and 1,3,5-analogs, could lead to frameworks with unique pore geometries, topologies, and functionalities for applications in gas storage, separation, and catalysis. rsc.org

Polymer Synthesis: Its use as a monomer or cross-linking agent in the synthesis of high-performance polymers like polyesters and polycarbonates is a promising avenue. aaronchem.com The high density of hydroxyl groups can lead to polymers with strong intermolecular interactions, high thermal stability, and specific adhesive properties.

Molecular Electronics and Spintronics: Theoretical studies on the 1,2,4,5-isomer have shown its potential in molecular spintronic devices when placed between nickel electrodes, acting as a highly efficient spin filter. researchgate.net The unique electronic structure of this compound could be explored for similar or complementary applications in nanoscale electronic devices.

Functional Surfaces and Sensors: Immobilizing this compound onto surfaces to create functional materials. The hydroxyl groups can act as recognition sites for analytes or as anchors for further functionalization, leading to the development of novel chemical sensors or biocompatible coatings.

Theoretical Advancements in Understanding Reactivity and Intermolecular Interactions

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental efforts. For this compound, theoretical advancements will be crucial for exploring its potential before undertaking complex and resource-intensive experiments.

Key areas for theoretical investigation include:

Density Functional Theory (DFT) Studies: Employing DFT to calculate the geometric and electronic structure, vibrational frequencies, and reaction energetics of this compound. lookchem.comenergetic-materials.org.cn This can provide insights into its reactivity, preferred reaction pathways, and spectroscopic signatures.

Modeling Intermolecular Interactions: The multiple hydroxyl groups are capable of forming complex hydrogen bond networks. researchgate.net Theoretical modeling can predict the strength and geometry of these interactions, which is essential for understanding its crystal packing, behavior in solution, and its role as a building block in supramolecular assemblies. rsc.org

Reaction Mechanism Simulation: Simulating potential synthetic and degradation pathways to identify transition states and intermediates. This can help rationalize experimental observations and predict the regioselectivity of reactions, aiding in the design of more efficient synthetic methods.

Quantum Theory of Atoms in Molecules (QTAIM): Using QTAIM and Natural Bond Orbital (NBO) analysis to gain a deeper understanding of the nature of the chemical bonds and non-covalent interactions within systems containing this compound. energetic-materials.org.cn

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of this compound in different environments, such as in solution or as part of a larger polymer or framework. This can provide information on conformational flexibility and transport properties.

| Theoretical Method | Research Application |

|---|---|

| Density Functional Theory (DFT) | Electronic structure, reaction energetics, spectroscopic prediction. energetic-materials.org.cn |

| Molecular Dynamics (MD) | Dynamic behavior in solution, conformational analysis. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. |

| Nonequilibrium Green's Function (NEGF) Formalism | Modeling electronic transport in molecular devices. researchgate.net |

Q & A

Q. What are the primary synthetic routes for 1,2,3,5-Benzenetetrol in microbial systems?

- Methodological Answer : this compound is synthesized via enzymatic isomerization using Eubacterium oxidoreducens. The pyrogallol-phloroglucinol isomerase catalyzes the conversion of pyrogallol to this compound, as demonstrated by time-dependent concentration profiles (pyrogallol decreases from 4.0 mM to near zero, while this compound increases to ~3.0 mM over 50 minutes) . This pathway is critical for studying microbial aromatic metabolism and optimizing fermentation conditions.

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Structural elucidation employs spectroscopic techniques:

- 1H/13C NMR : Identifies hydroxyl group positions and aromatic ring substitution patterns.

- IR Spectroscopy : Detects O-H stretching vibrations (broad peaks ~3200–3600 cm⁻¹) and aromatic C=C bonds.

- Mass Spectrometry : Confirms molecular weight (142.11 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. What enzymatic mechanisms drive the isomerization of pyrogallol to this compound in Eubacterium oxidoreducens?

- Methodological Answer : The pyrogallol-phloroglucinol isomerase facilitates intramolecular hydroxyl group rearrangement. Kinetic assays reveal substrate specificity (pyrogallol) and pH-dependent activity (optimal at neutral pH). Inhibitor studies (e.g., metal chelators) suggest metalloenzyme involvement. Pathway intermediates (e.g., chlorogluconol) are transient, requiring time-resolved HPLC or GC-MS for detection .

Q. How can this compound derivatives be isolated and evaluated for biological activity?

- Methodological Answer :

- Natural Product Isolation : Extract plant sources (e.g., Swertia japonica) using methanol/water, followed by column chromatography (silica gel, Sephadex LH-20) to isolate derivatives like Leonuriside A (this compound glucoside) .

- Bioactivity Assays : Test antioxidant capacity via DPPH radical scavenging or cytotoxicity in cancer cell lines (e.g., MTT assay). Structure-activity relationships (SAR) studies correlate hydroxyl group positioning with efficacy .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

- Methodological Answer :

- Sample Preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) minimizes matrix interference.

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves separation.

- Detection : Electrochemical or fluorescence detectors enhance sensitivity due to the compound’s redox-active phenolic groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.